3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound characterized by the presence of multiple functional groups, including trifluoromethyl, methoxy, and imidazolidine-2,4-dione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps. One common approach is the reaction of 2,4,5-trifluoro-3-methoxybenzoyl chloride with piperidin-4-yl imidazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-N-(3’,4’,5’-trifluoro[1,1’-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide
- Benzene, 1,2,4-trifluoro-3-methyl-
Uniqueness
3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-methyl-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4/c1-21-12(24)8-23(17(21)26)9-3-5-22(6-4-9)16(25)10-7-11(18)14(20)15(27-2)13(10)19/h7,9H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDDLKDXWUFHAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC(=C(C(=C3F)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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